molecular formula C12H15ClN2O4 B11011997 2-chloro-N-(3-ethoxypropyl)-4-nitrobenzamide

2-chloro-N-(3-ethoxypropyl)-4-nitrobenzamide

Cat. No.: B11011997
M. Wt: 286.71 g/mol
InChI Key: DNQGJDKWTSUEBR-UHFFFAOYSA-N
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Description

2-chloro-N-(3-ethoxypropyl)-4-nitrobenzamide is an organic compound with the molecular formula C11H15ClN2O3 It is characterized by the presence of a chloro group, an ethoxypropyl chain, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-ethoxypropyl)-4-nitrobenzamide typically involves a multi-step process:

    Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position, forming 2-chloro-4-nitrobenzamide.

    Alkylation: The nitro compound is then subjected to alkylation with 3-ethoxypropylamine under basic conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-ethoxypropyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: 2-chloro-N-(3-ethoxypropyl)-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 2-chloro-4-nitrobenzoic acid and 3-ethoxypropylamine.

Scientific Research Applications

2-chloro-N-(3-ethoxypropyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays to understand its biological activity.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-ethoxypropyl)-4-nitrobenzamide depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the amide and chloro groups can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3-ethoxypropyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    2-chloro-N-(3-ethoxypropyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.

    2-chloro-N-(3-ethoxypropyl)-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

2-chloro-N-(3-ethoxypropyl)-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H15ClN2O4

Molecular Weight

286.71 g/mol

IUPAC Name

2-chloro-N-(3-ethoxypropyl)-4-nitrobenzamide

InChI

InChI=1S/C12H15ClN2O4/c1-2-19-7-3-6-14-12(16)10-5-4-9(15(17)18)8-11(10)13/h4-5,8H,2-3,6-7H2,1H3,(H,14,16)

InChI Key

DNQGJDKWTSUEBR-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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